Ethyl 6-cyclopentyl-6-oxohexanoate
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Overview
Description
Ethyl 6-cyclopentyl-6-oxohexanoate is an organic compound with the molecular formula C13H22O3. It is a derivative of hexanoic acid, featuring a cyclopentyl group and an ester functional group. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-cyclopentyl-6-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 6-cyclopentyl-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the continuous preparation of this compound can be achieved using a flow reactor system. This method offers advantages such as mild reaction conditions, high yield, and enhanced safety and reliability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyclopentyl-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 6-cyclopentyl-6-oxohexanoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
Ethyl 6-cyclopentyl-6-oxohexanoate can be compared with other similar compounds such as ethyl 6-cyclohexyl-6-oxohexanoate and ethyl 6-chloro-6-oxohexanoate. While these compounds share structural similarities, this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties .
Comparison with Similar Compounds
- Ethyl 6-cyclohexyl-6-oxohexanoate
- Ethyl 6-chloro-6-oxohexanoate
Properties
IUPAC Name |
ethyl 6-cyclopentyl-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)10-6-5-9-12(14)11-7-3-4-8-11/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRFKNQUGHBIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645651 |
Source
|
Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-08-7 |
Source
|
Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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